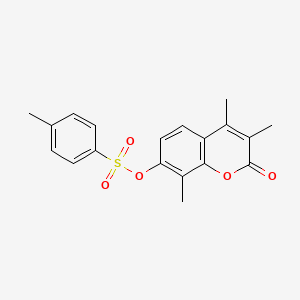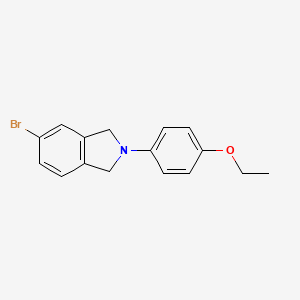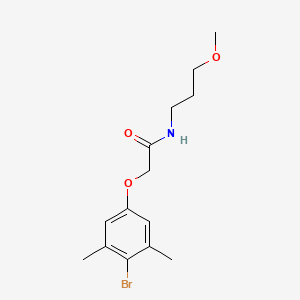
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, also known as TMCB, is a chemical compound that has been widely used in scientific research for its unique properties. TMCB is a fluorescent probe that can be used to detect various biological molecules, including proteins, lipids, and nucleic acids. In
Mecanismo De Acción
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the intercalation of the compound into the target molecule, which leads to changes in fluorescence intensity. This compound has a planar structure that allows it to fit into the grooves of DNA and RNA, as well as the hydrophobic pockets of proteins and lipids. The intercalation of this compound into the target molecule causes changes in the local environment, which leads to changes in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. This compound has been used in live cell imaging studies to visualize the localization and dynamics of various biological molecules. This compound has also been used in biochemical assays to measure enzyme activity and protein-ligand interactions. This compound has been shown to have high sensitivity and specificity for the detection of biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments include its high sensitivity and specificity, as well as its ability to detect a wide range of biological molecules. This compound is also relatively easy to use and can be applied to a variety of experimental systems. The limitations of using this compound include its cost, as well as the need for specialized equipment, such as fluorescence microscopes, to visualize the fluorescence signal.
Direcciones Futuras
There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in scientific research. One direction is the development of new this compound analogs with improved properties, such as increased fluorescence intensity or specificity for certain biological molecules. Another direction is the application of this compound in high-throughput screening assays for drug discovery. This compound can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Overall, this compound is a valuable tool for scientific research and has the potential for further development and application in the future.
Métodos De Síntesis
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields this compound as a yellow powder with a purity of over 95%. The synthesis method is relatively simple and can be scaled up for large-scale production of this compound.
Aplicaciones Científicas De Investigación
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules. For example, this compound can be used to detect the activity of enzymes, such as phospholipases and proteases, by monitoring changes in fluorescence intensity. This compound can also be used to detect lipid droplets in cells, which is important for the study of lipid metabolism and obesity. In addition, this compound can be used to detect nucleic acids, such as DNA and RNA, by intercalating into the nucleic acid structure and emitting fluorescence.
Propiedades
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-11-5-7-15(8-6-11)25(21,22)24-17-10-9-16-12(2)13(3)19(20)23-18(16)14(17)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHRNCPJCGZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5089123.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
![N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)
![2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5089135.png)

![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5089153.png)
![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)

![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)

![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
